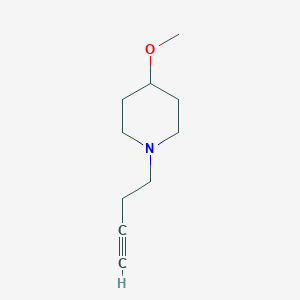

1-(But-3-yn-1-yl)-4-methoxypiperidine

CAS No.:

Cat. No.: VC13439234

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 1-but-3-ynyl-4-methoxypiperidine |

| Standard InChI | InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3 |

| Standard InChI Key | YMHVEJMIEKVIDO-UHFFFAOYSA-N |

| SMILES | COC1CCN(CC1)CCC#C |

| Canonical SMILES | COC1CCN(CC1)CCC#C |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

1-(But-3-yn-1-yl)-4-methoxypiperidine features a six-membered piperidine ring with a nitrogen atom at position 1. The substituents include:

-

Methoxy group (-OCH₃): Attached to the 4-position of the piperidine ring, this electron-donating group influences the ring’s electronic density and steric profile.

-

But-3-yn-1-yl group (-C≡C-CH₂-CH₃): A terminal alkyne substituent at the 1-position, introducing sp-hybridized carbon atoms capable of participating in click chemistry reactions .

The molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. Spectroscopic data for analogous piperidine derivatives suggest characteristic peaks in NMR and IR spectra:

-

¹H NMR: Signals near δ 3.3–3.6 ppm (methoxy protons), δ 2.4–2.8 ppm (piperidine ring protons), and δ 1.8–2.2 ppm (alkynyl protons).

-

IR: Stretching vibrations at ~3300 cm⁻¹ (C≡C-H), ~2820 cm⁻¹ (C-O-C), and ~2100 cm⁻¹ (C≡C).

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the piperidine ring:

-

Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at the 4-position.

-

Alkylation at the 1-position: Reaction with propargyl bromide or similar alkynylating agents.

Stepwise Synthesis

A typical route involves:

-

4-Methoxypiperidine Preparation:

-

Methoxylation of piperidin-4-ol using methyl iodide and a base (e.g., K₂CO₃) in DMF.

-

-

N-Alkylation with But-3-yn-1-yl Group:

-

Reaction of 4-methoxypiperidine with propargyl bromide in the presence of NaH or LDA, yielding the target compound.

-

Key Reaction:

Table 2: Optimization Parameters for Alkylation

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0°C to RT | 78% → 85% |

| Solvent | THF | Higher selectivity |

| Base | Sodium hydride (NaH) | Reduced side products |

Chemical Reactivity and Functionalization

Alkyne-Driven Reactions

The terminal alkyne group enables participation in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,2,3-triazoles for bioconjugation.

-

Sonogashira Coupling: Cross-couples with aryl halides to extend π-conjugation .

Methoxy Group Reactivity

-

Demethylation: Treatment with BBr₃ yields 4-hydroxypiperidine derivatives.

-

Electrophilic Aromatic Substitution: Directed ortho-metalation for further functionalization.

Biological and Industrial Applications

Material Science Applications

-

Ligands in Catalysis: The alkyne moiety coordinates transition metals for cross-coupling reactions.

-

Polymer Additives: Enhances thermal stability in polyurethanes.

Future Perspectives

Further research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume